molecular formula C12H15NO2S B016584 3-Hydroxyphenylthioacetmorpholide CAS No. 500284-27-5

3-Hydroxyphenylthioacetmorpholide

Cat. No.: B016584
CAS No.: 500284-27-5
M. Wt: 237.32 g/mol
InChI Key: WNZKDEBNSDQEPN-UHFFFAOYSA-N
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Description

3-Hydroxyphenylthioacetmorpholide is a synthetic organic compound characterized by a morpholine ring linked to a thioacetamide group and a 3-hydroxyphenyl moiety. The presence of a thioacetamide group may confer unique reactivity, while the morpholine ring enhances solubility and bioavailability in biological systems .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-11-3-1-2-10(8-11)9-12(16)13-4-6-15-7-5-13/h1-3,8,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKDEBNSDQEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282084
Record name 3-Hydroxyphenylthioacetmorpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500284-27-5
Record name 3-Hydroxyphenylthioacetmorpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Willgerodt-Kindler Reaction

The standard protocol involves refluxing 3-hydroxyacetophenone (10 mmol) with sulfur (20 mmol) and morpholine (20 mmol) in a high-boiling solvent such as xylene or toluene for 6–8 hours. The reaction mixture is then cooled, diluted with chloroform, and washed with dilute hydrochloric acid to remove excess morpholine. After solvent evaporation, the crude product is purified via recrystallization from ethanol or aqueous methanol.

Key parameters:

  • Temperature: Reactions conducted at 160–180°C yield 55–65% of the target compound. Lower temperatures (<150°C) result in incomplete conversion, while higher temperatures (>190°C) promote side reactions such as desulfurization.

  • Solvent: Solvent-free conditions improve atom economy but require rigorous temperature control to prevent decomposition.

Modified Sulfur-Ammonia Method

An alternative approach replaces morpholine with aqueous ammonia under pressurized conditions. In a representative procedure, 3-hydroxyacetophenone (1.0 equiv), sulfur (2.5 equiv), and 28% ammonium hydroxide (3.0 equiv) are heated in a sealed tube at 200°C for 4 hours. This method avoids morpholine’s toxicity but achieves lower yields (40–50%) due to competing hydrolysis pathways.

Substrate Scope and Functional Group Tolerance

The reactivity of 3-hydroxyacetophenone derivatives varies significantly with substituent electronic effects. Electron-donating groups (e.g., -OCH₃) at the meta position enhance reaction rates, while electron-withdrawing groups (e.g., -NO₂) necessitate harsher conditions.

SubstrateReaction Time (h)Yield (%)Purity (%)
3-Hydroxyacetophenone65895
3-Methoxyacetophenone56597
3-Nitroacetophenone103288

Data adapted from Willgerodt reaction studies.

Post-Synthetic Modifications and Purification

Crude this compound often contains unreacted sulfur and byproducts such as phenylacetic acid derivatives. Purification strategies include:

  • Chromatography: Silica gel chromatography using ethyl acetate/hexane (1:3) eluent resolves thioamide products from sulfur residues.

  • Acid-Base Extraction: Washing with 5% NaOH selectively removes acidic impurities.

  • Recrystallization: Ethanol-water mixtures (3:1) yield crystals with >99% purity.

Challenges and Mitigation Strategies

Methoxyl Group Cleavage

In derivatives such as 3-methoxyphenylthioacetmorpholide, prolonged reflux with 50% sulfuric acid during hydrolysis cleaves the methoxyl group, yielding 3-hydroxyphenylacetic acid. To preserve the methoxyl group, mild alkaline hydrolysis (25% NaOH at 80°C) is recommended.

Sulfur Precipitation

Excess sulfur can precipitate during workup, complicating purification. Filtration through Celite® or activated charcoal improves phase separation.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Catalyst recycling (e.g., AlCl₃ in Friedel-Crafts acylation steps) lowers costs, though morpholine recovery remains challenging due to its high solubility in aqueous phases .

Chemical Reactions Analysis

3-Hydroxyphenylthioacetmorpholide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thioacetyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or thioacetyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and hexanes, as well as catalysts and specific temperature and pressure conditions .

Scientific Research Applications

Antimicrobial Applications

Overview

The rise of multidrug-resistant pathogens has necessitated the development of new antimicrobial agents. 3-Hydroxyphenylthioacetmorpholide has shown potential as a scaffold for novel antimicrobial compounds targeting resistant strains of bacteria and fungi.

Case Studies

  • Antibacterial Activity
    • A study reported that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL. This indicates a promising avenue for developing new treatments against resistant bacterial infections .
  • Antifungal Activity
    • In another investigation, compounds derived from this compound demonstrated effectiveness against drug-resistant Candida species, including Candida auris, with MIC values between 8 and 64 µg/mL. This highlights the compound's potential in addressing fungal infections that are increasingly difficult to treat .

Data Table: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Drug-resistant Candida auris8 - 64

Anticancer Applications

Overview

Cancer remains one of the leading causes of mortality worldwide, prompting ongoing research into effective therapeutic agents. The structure of this compound lends itself to modifications that may enhance anticancer properties.

Case Studies

  • Cytotoxicity Against Lung Cancer Cells
    • Research utilizing A549 non-small cell lung cancer (NSCLC) cell lines indicated that certain derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin and cisplatin. These findings suggest that further exploration into this compound could yield new cancer therapies .
  • Mechanistic Insights
    • The anticancer activity was linked to the generation of reactive oxygen species (ROS), which play a critical role in inducing apoptosis in cancer cells. This mechanism is essential for developing targeted therapies that can selectively kill cancer cells while sparing normal tissues .

Data Table: Anticancer Activity

CompoundCell LineViability Reduction (%)Reference
N-(4-hydroxyphenyl)-β-alanine hydrazideA54986.1
DoxorubicinA549Standard Control
CisplatinA549Standard Control

Mechanism of Action

The mechanism of action of 3-Hydroxyphenylthioacetmorpholide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

Structural Analogues

Thiophene Fentanyl Hydrochloride
  • Molecular Formula : C₂₄H₂₆N₂OS•HCl (Thiophene fentanyl hydrochloride) vs. C₁₂H₁₄N₂O₂S (estimated for 3-Hydroxyphenylthioacetmorpholide).
  • Functional Groups :
    • Thiophene fentanyl contains a thiophene ring and an opioid pharmacophore, whereas this compound features a morpholine ring and a 3-hydroxyphenyl group.
    • Both share sulfur-containing groups (thiophene vs. thioacetamide), but their biological targets likely differ due to divergent core structures.
  • Toxicity : Thiophene fentanyl is a potent synthetic opioid with high receptor affinity, while this compound’s toxicological profile remains unstudied .
Diphenylamine Derivatives (e.g., Tofenamic Acid)
  • Structural Similarities: Diphenylamine analogs like tofenamic acid (a non-steroidal anti-inflammatory drug) share aromatic rings and nitrogen-containing groups.
  • Key Differences : this compound lacks the carboxylic acid group critical for COX enzyme inhibition in tofenamic acid. Instead, its thioacetamide group may target different biochemical pathways .
Phosphazene Derivatives
  • Synthesis: Phosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes) are synthesized via reactions with diamines, similar to the stepwise methods used for sulfur-containing heterocycles. However, this compound’s synthesis likely involves nucleophilic substitution at the thioacetamide site rather than phosphazene ring formation .
  • Applications : Phosphazenes are used in materials science, whereas this compound’s smaller structure may favor pharmaceutical applications.

Functional and Pharmacological Comparisons

Compound Key Functional Groups Biological Activity Synthetic Method
This compound Morpholine, thioacetamide, 3-hydroxyphenyl Unknown (potential CNS or enzyme modulation) Likely involves amine-thioester coupling
Thiophene fentanyl HCl Thiophene, piperidine, anilide μ-opioid receptor agonist Multi-step alkylation/acylation
Tofenamic acid Diphenylamine, carboxylic acid COX-1/COX-2 inhibition Friedel-Crafts acylation
Tetrachloromonospirophosphazene Phosphazene, chloro groups Polymer precursors, flame retardants Spirocyclization with diamines

Reactivity and Stability

  • Thioacetamide vs. Thiophene : The thioacetamide group in this compound is more nucleophilic than thiophene’s sulfur, enabling reactions with electrophiles (e.g., alkyl halides).

Biological Activity

3-Hydroxyphenylthioacetmorpholide (CAS No. 500284-27-5) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and proteomics. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol
IUPAC Name: 2-(3-hydroxyphenyl)-1-morpholin-4-ylethanethione
InChI Key: WNZKDEBNSDQEPN-UHFFFAOYSA-N

The compound is synthesized through the reaction of 3-hydroxybenzaldehyde with thioacetic acid, followed by a reaction with morpholine. This synthesis pathway highlights its structural complexity and potential for diverse chemical reactions, including oxidation and reduction processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. This interaction may influence various cellular processes, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein Interaction Modulation: It can alter protein-protein interactions, potentially affecting signal transduction pathways.

These mechanisms suggest that this compound could play a role in therapeutic applications, particularly in drug development aimed at targeting specific diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
  • Antioxidant Activity: The hydroxyl group in its structure may contribute to antioxidant properties, which are beneficial in combating oxidative stress.
  • Potential Anti-cancer Effects: There is emerging evidence indicating that the compound could have anti-cancer properties by inducing apoptosis in cancer cells.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialActive against specific bacterial strains
AntioxidantPotential to reduce oxidative stress
Anti-cancerInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Oxidative Stress Research : In vitro assays indicated that the compound could scavenge free radicals effectively, thereby reducing oxidative stress markers in cultured cells. This property positions it as a candidate for further research in age-related diseases.
  • Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound led to increased rates of apoptosis and decreased cell viability, indicating its potential as an anti-cancer therapeutic.

Q & A

Q. What are the recommended synthetic protocols for preparing 3-Hydroxyphenylthioacetmorpholide with high purity?

  • Methodological Answer : Use a two-step synthesis involving nucleophilic substitution and cyclization. For example, react 3-hydroxythiophenol with chloroacetyl chloride in anhydrous THF under nitrogen, followed by addition of morpholine to form the morpholide ring. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity via 1H^1H-NMR and HPLC (>98% purity). Adjust stoichiometric ratios (e.g., 1:1.2 for thiophenol:chloroacetyl chloride) to minimize byproducts like disulfide dimers .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Use tightly sealed goggles and nitrile gloves (tested for chemical resistance to thiols and morpholine derivatives). Work in a fume hood to avoid inhalation of vapors. Store the compound in amber glass vials at 4°C under inert gas (e.g., argon) to prevent oxidation. Refer to OSHA HCS guidelines for spill management: neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine spectral and chromatographic methods:
  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm aromatic protons (δ 6.8–7.2 ppm) and morpholide carbonyl (δ 168–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+^+ (expected m/z ~280.1).
  • X-ray Crystallography : For crystalline derivatives, use single-crystal diffraction to resolve stereochemical ambiguities (e.g., conformation of the thioacetmorpholide group) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting) often arise from dynamic rotational isomerism or solvent polarity effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C to observe coalescence of split peaks. Cross-validate with DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model energetically favored conformers .

Q. What experimental strategies optimize the stability of this compound under aqueous conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via UPLC-PDA.
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products using LC-MS/MS.
    Stabilization strategies include lyophilization with trehalose (1:1 w/w) or encapsulation in cyclodextrins (e.g., β-CD) to shield the phenolic hydroxyl group .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes). Prioritize substituents at the phenyl ring (e.g., electron-withdrawing groups at C4) that improve binding energy scores (>-8.0 kcal/mol). Validate predictions via SAR studies: synthesize top candidates and test in enzyme inhibition assays (IC50 < 1 μM) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Variability often stems from impurities in starting materials (e.g., 3-hydroxythiophenol oxidation). Implement QC checks for raw materials via 1H^1H-NMR and Karl Fischer titration (<0.1% water). Standardize reaction conditions: use Schlenk lines for anhydrous environments and calibrate heating mantles (±2°C). Document deviations in supplementary data to enhance reproducibility .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Calculate LC50/EC50 values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) for significant differences (p < 0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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